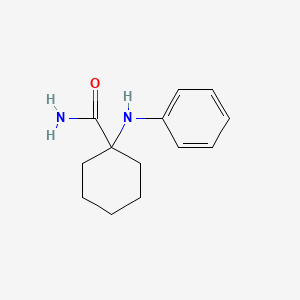
1-(Phenylamino)cyclohexane-1-carboxamide
Descripción general
Descripción
1-(Phenylamino)cyclohexane-1-carboxamide is a chemical compound with the molecular formula C13H18N2O . It is a specialty product for proteomics research .
Synthesis Analysis
The synthesis of 1-(Phenylamino)cyclohexane-1-carboxamide involves the reaction of cyclohexanone with potassium cyanide and aniline in glacial acetic acid to produce the nitrile derivative. This is then hydrolyzed using sulfuric acid at room temperature to produce the amidic compound .Molecular Structure Analysis
The molecular structure of 1-(Phenylamino)cyclohexane-1-carboxamide is represented by the InChI code: 1S/C13H18N2O/c14-12(16)13(9-5-2-6-10-13)15-11-7-3-1-4-8-11/h1,3-4,7-8,15H,2,5-6,9-10H2,(H2,14,16) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-(Phenylamino)cyclohexane-1-carboxamide include the reaction of cyclohexanone with potassium cyanide and aniline in glacial acetic acid to produce the nitrile derivative, followed by hydrolysis using sulfuric acid .Physical And Chemical Properties Analysis
1-(Phenylamino)cyclohexane-1-carboxamide is a yellow viscous oil with a melting point of 92 °C . Its molecular weight is 218.29 g/mol .Aplicaciones Científicas De Investigación
Antitumor Activity
- A study synthesized derivatives of 1-(phenylamino)cyclohexane-1-carboxamide and evaluated their antitumor activity against various cancer cell lines. One compound showed promising activity against the breast cancer cell line MCF-7, indicating potential as an antitumor agent (Abd-Allah & Elshafie, 2018).
Chemical Synthesis Applications
- Research on 2-Acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives highlights a one-pot domino reaction process for their synthesis. This method simplifies the synthesis of these compounds, which are related to 1-(phenylamino)cyclohexane-1-carboxamide (Ziyaadini et al., 2011).
Analgesic Properties
- Another study synthesized methyl 1-bromocyclohexane carboxylates derivatives, similar in structure to 1-(phenylamino)cyclohexane-1-carboxamide, demonstrating analgesic activity and low toxicity. This suggests potential applications in pain management (Kirillov et al., 2012).
Amidation and Imidation of Alkanes
- A study on copper-catalyzed reactions of alkanes with simple amides and imides, relevant to the chemistry of 1-(phenylamino)cyclohexane-1-carboxamide, showed functionalization at secondary C-H bonds. This process is significant for chemical synthesis and modifications (Tran et al., 2014).
Polyamide Synthesis
- Research into the synthesis of aromatic polyamides containing the cyclohexane structure, similar to 1-(phenylamino)cyclohexane-1-carboxamide, explored the production of polymers with high thermal stability. This is useful for advanced materials applications (Hsiao et al., 1999).
Mass Spectral and Fragmentation Pattern Analysis
- A study on the mass spectral and fragmentation patterns of cyclohexanedione derivatives, related to 1-(phenylamino)cyclohexane-1-carboxamide, provided insights into their chemical properties. This has implications for pharmaceutical and analytical chemistry (Ogunleye, 2005).
Safety And Hazards
The safety information for 1-(Phenylamino)cyclohexane-1-carboxamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-anilinocyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12(16)13(9-5-2-6-10-13)15-11-7-3-1-4-8-11/h1,3-4,7-8,15H,2,5-6,9-10H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHZOZJLNZBBGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361424 | |
| Record name | 1-(phenylamino)cyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylamino)cyclohexane-1-carboxamide | |
CAS RN |
64269-12-1 | |
| Record name | 1-(phenylamino)cyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1270615.png)
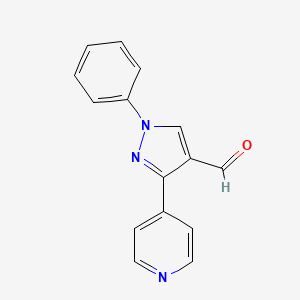
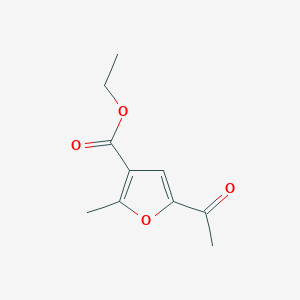
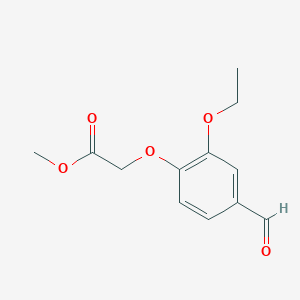
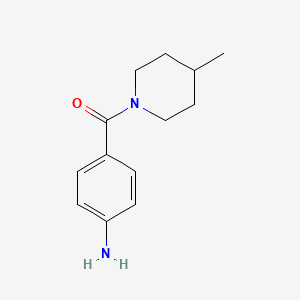
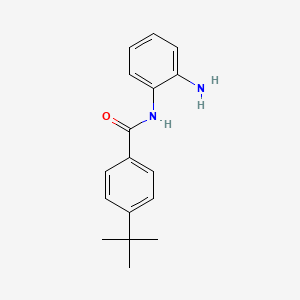

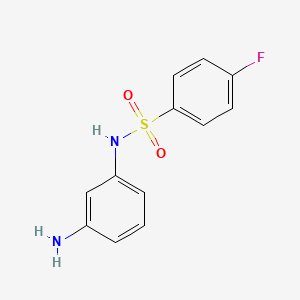
![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one](/img/structure/B1270635.png)
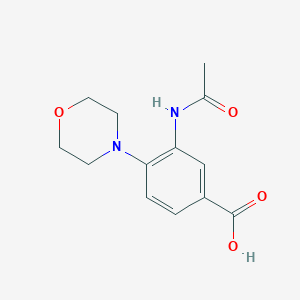
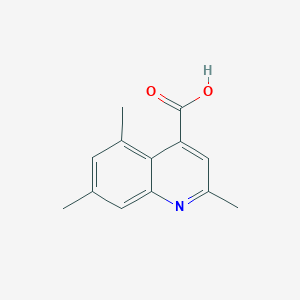
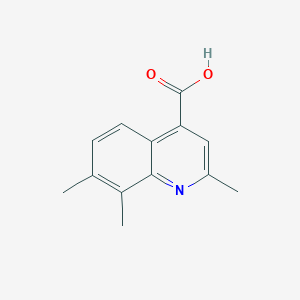
![2-[(2-Aminophenyl)thio]acetamide](/img/structure/B1270640.png)
![3-Chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1270643.png)